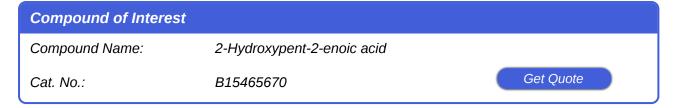


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Spectroscopic Analysis of 2-hydroxypent-2enoic Acid: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic characteristics of **2-hydroxypent-2-enoic acid**. Due to a notable absence of experimentally-derived spectroscopic data in publicly accessible databases and scientific literature, this document focuses on computed data and the analysis of closely related structural isomers. This information can serve as a valuable reference point for researchers undertaking the synthesis and characterization of this compound.

Molecular Structure and Properties

2-Hydroxypent-2-enoic acid (C₅H₈O₃) is an unsaturated hydroxy acid with a molecular weight of 116.11 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a hydroxyl group, and a carbon-carbon double bond, suggests a range of potential chemical reactivity and makes its spectroscopic identification a key aspect of its study.

Spectroscopic Data Overview

A comprehensive search for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-hydroxypent-2-enoic acid** did not yield any specific results. However, data for its isomers and related compounds are available and can provide insights into the expected spectral features.

Mass Spectrometry (MS)



While no experimental mass spectrum for **2-hydroxypent-2-enoic acid** was found, the fragmentation patterns of carboxylic acids are well-documented. In electron ionization mass spectrometry, short-chain carboxylic acids typically show peaks corresponding to the loss of an -OH group (M-17) and a -COOH group (M-45). For unsaturated acids, the molecular ion peak may be more prominent.

For the related compound, 4-hydroxy-pent-2-enoic acid, GC-MS data is available, though the full spectrum is not detailed.[3]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two distinctive broad absorptions due to hydrogen bonding. A very broad O-H stretching band is typically observed in the range of 2500-3300 cm⁻¹, which often overlaps with C-H stretching frequencies. A strong carbonyl (C=O) stretching absorption appears around 1710 cm⁻¹.

For the isomer, 4-hydroxy-pent-2-enoic acid, a vapor phase IR spectrum is available, which could offer comparative insights.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for **2-hydroxypent-2-enoic acid** is publicly available. However, predicted NMR data is available for the saturated analogue, 2-hydroxyvaleric acid (also known as 2-hydroxypentanoic acid), which can offer some guidance.[6]

Expected ¹H NMR features for **2-hydroxypent-2-enoic acid** would include:

- A downfield signal for the carboxylic acid proton (typically >10 ppm), which is often broad.
- Signals for the vinyl proton.
- Signals for the methylene and methyl groups of the ethyl substituent, with characteristic splitting patterns.
- A signal for the hydroxyl proton, the chemical shift of which can be concentration and solvent-dependent.

Expected ¹³C NMR features would include:



- A signal for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region).
- Signals for the sp² hybridized carbons of the double bond.
- Signals for the sp³ hybridized carbons of the ethyl group.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-hydroxypent-2-enoic acid** are not available due to the lack of published experimental work. However, general methodologies for the spectroscopic analysis of organic compounds are well-established.

General NMR Spectroscopy Protocol

A general protocol for obtaining an NMR spectrum of a similar compound would involve dissolving a few milligrams of the purified substance in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A standard ¹H NMR experiment would be performed, followed by a ¹³C NMR experiment. Further structural elucidation could be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.

General IR Spectroscopy Protocol

For IR analysis, the sample could be prepared as a thin film between salt plates (e.g., NaCl or KBr) for a neat liquid, or as a KBr pellet for a solid. The spectrum would then be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

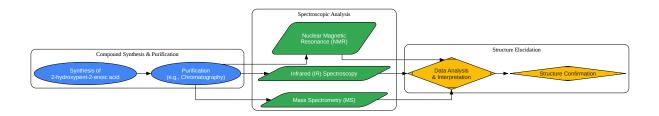
General Mass Spectrometry Protocol

For mass spectral analysis, the sample would be introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile compounds using techniques like electrospray ionization (ESI).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.





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